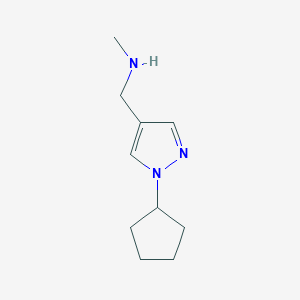

(1-环戊基-1H-吡唑-4-基)甲基胺 CAS No. 1216666-19-1"

>

(1-环戊基-1H-吡唑-4-基)甲基胺 CAS No. 1216666-19-1"

>

(1-环戊基-1H-吡唑-4-基)甲基胺

描述

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is a chemical compound that finds applications in scientific research, such as drug discovery and development. It is a versatile material with a pyrazole core, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole-based compounds like(1-cyclopentyl-1H-pyrazol-4-yl)methylamine involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . Molecular Structure Analysis

The molecular structure of(1-cyclopentyl-1H-pyrazol-4-yl)methylamine consists of a pyrazole core with a cyclopentyl group and a methylamine group attached. The pyrazole core provides one pyrazole sp2-nitrogen, and the methylamine group provides one amine sp3-nitrogen . Chemical Reactions Analysis

Pyrazole-based compounds are known for their diverse chemical reactions. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .科学研究应用

药物化学

吡唑在药物化学中有着广泛的应用 . 它们被用作生物活性化学物质合成的支架 . 吡唑部分具有许多药理功能 .

药物发现

在药物发现领域,由于其多种生物活性,吡唑被频繁使用 . 它们通常用作合成各种药物的关键构建块 .

农业化学

吡唑也用于农业化学 . 它们被用于合成各种农用化学品,包括杀虫剂和除草剂 .

配位化学

在配位化学中,吡唑被用作配体 . 它们可以与各种金属形成配合物,这些配合物可在从催化到材料科学的各种应用中使用 .

有机金属化学

吡唑在有机金属化学中也有应用 . 它们可以形成有机金属化合物,这些化合物在催化、材料科学等领域有应用 .

绿色合成

吡唑用于绿色合成 . 它们可以使用环保方法合成,这是现代化学中一个重要的考量因素 .

微波辅助合成

吡唑可以使用微波辅助方法合成 . 这可以显著加快合成过程,使其更加高效 .

多组分法

未来方向

Pyrazole-based compounds like (1-cyclopentyl-1H-pyrazol-4-yl)methylamine have a wide range of applications in various fields of science, and their popularity has skyrocketed since the early 1990s . They are frequently used as scaffolds in the synthesis of bioactive chemicals, indicating their potential for further developments in drug discovery and development .

作用机制

Target of Action

Pyrazole derivatives, which this compound is a part of, are known to have a wide range of biological activities . They are often used as building blocks in the synthesis of various organic molecules, particularly diverse heterocyclic scaffolds .

Mode of Action

It’s worth noting that pyrazole derivatives are known to participate in various chemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biochemical processes . For instance, they can be used as synthetic building blocks in the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Pharmacokinetics

The compound’s molecular weight, as indicated by the nist chemistry webbook , could potentially influence its bioavailability and pharmacokinetic profile.

Result of Action

It’s worth noting that pyrazole derivatives have been reported to exhibit a variety of biological activities .

属性

IUPAC Name |

1-(1-cyclopentylpyrazol-4-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-11-6-9-7-12-13(8-9)10-4-2-3-5-10/h7-8,10-11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPPRUYMFWOPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(N=C1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

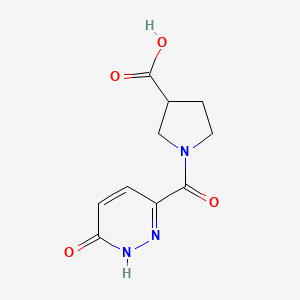

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B1464262.png)

![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1464263.png)

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B1464265.png)